3-Nitro Ropivacaine

Description

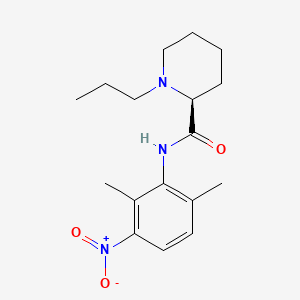

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRANSHYISPICMC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858199 | |

| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247061-07-0 | |

| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Nitro Ropivacaine

Strategies for the Direct Synthesis of 3-Nitro Ropivacaine (B1680718)

The direct synthesis of 3-Nitro Ropivacaine is primarily achieved through the electrophilic nitration of Ropivacaine or its immediate synthetic precursor, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. The success of this synthesis hinges on understanding the reaction's mechanism, controlling its regioselectivity, and optimizing the conditions to maximize yield and purity.

The introduction of a nitro group onto the aromatic ring of a Ropivacaine precursor is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regioselectivity—the specific placement of the nitro group at the 3-position of the 2,6-dimethylphenyl ring—is dictated by the electronic and steric effects of the substituents already present.

The aromatic ring contains three substituents: an amide group (-NHC(O)R) and two methyl groups (-CH3). Both types of groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack.

Amide Group: The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, making it a moderately activating ortho, para-directing group. The positions ortho to the amide are occupied by the two methyl groups, and the para position is the C5 carbon.

Methyl Groups: These are weakly activating groups that direct incoming electrophiles to their ortho and para positions through an inductive effect and hyperconjugation.

The cumulative effect of these groups directs the incoming nitronium ion (NO2+) electrophile to the most nucleophilic and sterically accessible positions. The C3 and C5 positions are electronically activated by both the amide and the methyl groups. ulisboa.pt Due to the symmetry of the 2,6-dimethylphenyl moiety, these positions are chemically equivalent, leading to the formation of the 3-nitro (or 5-nitro) product. The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate, followed by deprotonation to restore aromaticity. nih.gov

The efficiency of the nitration reaction is highly dependent on the choice of reagents and reaction conditions. A common method for nitrating aromatic rings is the use of a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Optimization involves carefully controlling parameters such as temperature, reaction time, and the ratio of acids to substrate to maximize the yield of the desired mononitrated product while minimizing the formation of byproducts. Low temperatures are typically employed to prevent over-nitration and oxidative side reactions.

Table 1: Illustrative Conditions for Nitration of Ropivacaine Precursors

| Nitrating Agent | Catalyst/Solvent | Temperature | Typical Outcome |

|---|---|---|---|

| Conc. HNO3 | Conc. H2SO4 | 0-10 °C | Standard method for generating NO2+; provides good yields of the mononitrated product. |

| KNO3 | Conc. H2SO4 | 0-25 °C | Milder alternative to mixed acid; allows for controlled nitration. |

| Acetyl Nitrate (CH3COONO2) | Acetic Anhydride | Room Temp. | Used for sensitive substrates; less aggressive than strong acid mixtures. |

Enantioselective Synthesis Approaches to this compound

Ropivacaine is a single-enantiomer drug, specifically the (S)-enantiomer. Consequently, the synthesis of this compound must preserve this specific stereochemistry. This is not achieved by an enantioselective nitration reaction but rather through a substrate-controlled synthesis.

The synthesis begins with an enantiomerically pure starting material, L-pipecolic acid, which is the (S)-enantiomer. newdrugapprovals.orgchemicalbook.com This chiral building block is first converted to its acid chloride and then reacted with 2,6-dimethylaniline (B139824) to form the key intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. semanticscholar.orggoogle.com

Nitration is then performed on this chiral intermediate. Since the nitration reaction occurs on the achiral aromatic ring and does not affect the stereocenter on the piperidine (B6355638) ring, the (S) configuration is retained. The resulting (S)-3-Nitro-N-(2,6-dimethylphenyl)piperidine-2-carboxamide can then be N-alkylated with 1-bromopropane (B46711) to yield the final product, (S)-3-Nitro Ropivacaine, maintaining enantiomeric purity throughout the process. google.comgoogleapis.com This strategy ensures that the final product has the desired absolute configuration inherited from the initial chiral pool starting material.

Derivatization and Further Chemical Transformations of this compound

This compound is a valuable intermediate for synthesizing a range of analogs and derivatives. The primary sites for chemical modification are the nitro group, the piperidine ring, and the amide linkage.

The aromatic nitro group is a versatile functional group that can be readily reduced to a primary amino group, yielding 3-Amino Ropivacaine. This transformation opens up a wide array of subsequent derivatization possibilities, such as diazotization, acylation, or alkylation of the newly formed amine.

Table 2: Common Methods for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H2, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temp., atmospheric or elevated pressure | Highly efficient and clean; may reduce other susceptible groups if present (e.g., alkenes). |

| Tin(II) Chloride (SnCl2) | Ethanol or Ethyl Acetate solvent, often with HCl | Good chemoselectivity for the nitro group; tolerates many other functional groups. researchgate.net |

| Iron (Fe) Powder, HCl or Acetic Acid | Aqueous/alcoholic solvent, reflux | Inexpensive and effective; a classic method for industrial-scale reductions. |

| Sodium Dithionite (Na2S2O4) | Aqueous/organic biphasic system, often with a phase-transfer catalyst | Mild reducing agent suitable for sensitive substrates. |

Further structural diversity can be introduced by modifying the piperidine ring of this compound. The tertiary amine of the piperidine ring is a site for potential chemical reactions, though the existing N-propyl group makes it a stable tertiary amine. wisdomlib.org Analogs with different N-alkyl groups can be synthesized by starting with the (S)-3-Nitro-N-(2,6-dimethylphenyl)piperidine-2-carboxamide intermediate and using different alkyl halides in the N-alkylation step. This allows for the systematic exploration of how the size and nature of the N-alkyl substituent affect the molecule's properties.

The amide linkage in this compound is chemically robust and generally resistant to modification under typical synthetic conditions, such as those used for the reduction of the nitro group. cdnsciencepub.com While amides can be hydrolyzed under harsh acidic or basic conditions, this would lead to the cleavage of the molecule. Therefore, derivatization strategies typically focus on modifying other, more reactive sites while preserving the integrity of the amide bond, which is a core structural feature of this class of compounds.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the compound designated as "this compound." The available research primarily focuses on the parent compound, Ropivacaine, including its synthesis, pharmacological properties, and clinical applications.

There is no readily accessible scientific literature that describes the synthesis, chemical transformations, or the exploration of side chain substitutions for a nitrated derivative of Ropivacaine. As such, it is not possible to provide an article on the "" with a focus on the "Exploration of Side Chain Substitutions" as requested.

The complete absence of foundational data on "this compound" in the public domain prevents the creation of a scientifically accurate and informative article that adheres to the provided outline. Any attempt to generate such content would be speculative and would not be based on verifiable research findings.

Advanced Spectroscopic and Analytical Characterization of 3 Nitro Ropivacaine

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 3-Nitro Ropivacaine (B1680718), HRMS provides a highly accurate mass measurement, which in turn allows for the confident assignment of its molecular formula.

The expected exact mass of 3-Nitro Ropivacaine, with the chemical formula C₁₇H₂₅N₃O₃, can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). This theoretical mass is then compared to the experimentally measured mass obtained from the HRMS instrument. The low ppm (parts per million) error between the theoretical and observed mass confirms the elemental composition and, by extension, the molecular formula of the compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₅N₃O₃ |

| Theoretical Exact Mass (monoisotopic) | 319.1896 g/mol |

| Observed Mass (m/z) | Data not publicly available |

| Mass Error (ppm) | Data not publicly available |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms within this compound can be determined.

¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the protons of the piperidine (B6355638) ring, the propyl group, and the methyl groups on the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific location in the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further confirming the structural assignment. COSY experiments identify proton-proton couplings, while HSQC experiments correlate directly bonded proton-carbon pairs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | Specific data not available | Specific data not available |

| Piperidine Ring CH | Specific data not available | Specific data not available |

| Piperidine Ring CH₂ | Specific data not available | Specific data not available |

| Propyl CH₂ | Specific data not available | Specific data not available |

| Propyl CH₃ | Specific data not available | Specific data not available |

| Aromatic C-CH₃ | Specific data not available | Specific data not available |

| Aromatic C-NO₂ | Specific data not available | Specific data not available |

| Carbonyl C=O | N/A | Specific data not available |

Note: The precise, experimentally determined NMR chemical shift values are highly dependent on the solvent used and the specific instrumentation. This data is typically found in dedicated research studies or compound characterization reports.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. These include the N-H stretch of the amide, the C=O stretch of the amide, the aromatic C-H and C=C stretches, the aliphatic C-H stretches, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrated aromatic ring in this compound would result in characteristic UV absorption maxima (λmax). The position and intensity of these absorptions are useful for quantitative analysis and for confirming the presence of the chromophore.

Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range/Maximum |

| Infrared (IR) | Amide N-H Stretch | ~3300 cm⁻¹ |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |

| Amide C=O Stretch | ~1650 cm⁻¹ | |

| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ | |

| Nitro (NO₂) Asymmetric Stretch | ~1520-1560 cm⁻¹ | |

| Nitro (NO₂) Symmetric Stretch | ~1345-1385 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Nitrated Aromatic Ring | Specific λmax data not available |

Note: Specific experimental values can vary based on the sample preparation and analytical conditions.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A typical reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method would be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation of this compound from any potential impurities. A UV detector would be used for quantification. Method validation would be performed to ensure its accuracy, precision, linearity, and robustness, in line with regulatory guidelines. clearsynth.com

Chiral Chromatography for Enantiomeric Purity Analysis

The enantiomeric purity of this compound is determined using high-performance liquid chromatography (HPLC) methods, which are adapted from the well-established procedures for its parent compound, Ropivacaine. These methods are designed to separate the (S)- and (R)-enantiomers with high resolution and sensitivity, allowing for the accurate quantification of the desired enantiomer and any chiral impurities.

The foundation of enantiomeric separation lies in the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For compounds in the Ropivacaine family, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

A study on the enantiomeric separation of Ropivacaine utilized a cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP. nih.gov This method demonstrated the significant influence of mobile phase additives on the separation. The elution order of the Ropivacaine enantiomers could be reversed by switching between trifluoroacetic acid and formic acid as the acidic additive in the mobile phase. nih.gov For optimal separation, a mobile phase consisting of acetonitrile, diethylamine, formic acid, and hexane (B92381) was employed. nih.gov The temperature was also a critical parameter, set at 35°C to prevent interference from water in the sample. nih.gov

Another successful approach for Ropivacaine enantiomers involves an immobilized-type polysaccharide stationary phase, specifically CHIRAL ART Amylose-SA, using normal phase chromatography. researcher.liferesearchgate.neteurekaselect.com This method was validated according to ICH Q2(R1) guidelines and demonstrated high accuracy and precision for quantifying the (R)- and (S)-enantiomers. researcher.liferesearchgate.neteurekaselect.com

High-performance thin-layer chromatography (HPTLC) with a chiral mobile phase additive presents an alternative technique. For Ropivacaine and its analogs, a mobile phase containing chondroitin, a mucopolysaccharide, has been shown to achieve enantioseparation. scispace.comeurjchem.com

The validation of these chiral chromatography methods is crucial to ensure their reliability for quality control. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For a developed LC method for S-Ropivacaine, the LOD and LOQ for the (R)-enantiomer were found to be approximately 0.2 µg/mL and 1.0 µg/mL, respectively, which corresponds to 0.02% and 0.1% of the enantiomeric impurity. nih.gov The method showed excellent precision, with relative standard deviation (RSD) values for repeatability and intermediate precision below 1.0%. nih.gov

The following interactive data tables summarize typical parameters used in chiral HPLC methods for the analysis of Ropivacaine enantiomers, which would be the starting point for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions for Enantiomeric Separation of Ropivacaine

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Cellulose tris(4-chloro-3-methylphenylcarbamate) | CHIRAL ART Amylose-SA |

| Mobile Phase | Acetonitrile/0.1% Diethylamine/0.2% Formic Acid/5% Hexane (v/v/v/v) nih.gov | n-Hexane/Ethanol/Diethylamine chromatographyonline.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min chromatographyonline.com |

| Temperature | 35°C nih.gov | 25°C researchgate.net |

| Detection | UV | UV |

Table 2: Validation Data for Chiral HPLC Method for Ropivacaine

| Validation Parameter | Result |

| Limit of Detection (LOD) | ~0.2 µg/mL (0.02% of enantiomeric impurity) nih.gov |

| Limit of Quantification (LOQ) | ~1.0 µg/mL (0.1% of enantiomeric impurity) nih.gov |

| Linearity Range | 1.0 - 10.0 µ g/spot (for HPTLC method) scispace.comeurjchem.com |

| Precision (RSD) | < 1.0% nih.gov |

| Accuracy (Relative Bias) | < 1.5% nih.gov |

These established methods for Ropivacaine provide a robust framework for developing and validating a specific chiral chromatography method for the enantiomeric purity analysis of this compound, ensuring its quality and stereochemical integrity.

Investigation of Metabolic Pathways and Stability of 3 Nitro Ropivacaine in Preclinical Models and in Vitro Systems

In Vitro Biotransformation Studies Utilizing Hepatic Microsomes and Isolated Enzymes (e.g., Cytochrome P450s, Reductases)

Specialized research into the in vitro biotransformation of 3-Nitro Ropivacaine (B1680718) is not available. This includes studies that would utilize liver microsomes or specific isolated enzymes from preclinical models to determine how the compound is processed and broken down.

There is no published data identifying the metabolites that may form from 3-Nitro Ropivacaine following enzymatic processes. The specific reaction mechanisms, such as nitroreduction, hydroxylation, or N-dealkylation, which might be involved in its metabolism, have not been documented.

A comparative analysis of the metabolic profile of this compound versus its parent compound, Ropivacaine, in non-human systems is not available in the scientific literature. Such a study would be necessary to understand the metabolic differences introduced by the nitro- group substitution.

Chemical Stability and Degradation Pathways of this compound in Controlled Environments

No formal studies on the chemical stability and degradation of this compound have been published. The behavior of this compound under various chemical stressors remains uncharacterized.

Information regarding the hydrolytic stability of this compound across a range of pH conditions is not available. Data on its potential degradation in aqueous environments has not been reported.

The stability of this compound when exposed to light, and its potential photolytic degradation products, have not been investigated in any published research.

There are no available studies on the oxidative stability of this compound, which would detail its susceptibility to degradation by oxidizing agents.

Theoretical and Computational Chemistry Studies of 3 Nitro Ropivacaine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. nrel.govarxiv.orgacs.org For 3-Nitro Ropivacaine (B1680718), these calculations provide a foundational understanding of how the introduction of a nitro group to the aromatic ring of Ropivacaine alters its electronic landscape.

Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net These methods allow for the optimization of the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of electronic properties can be determined.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E

The molecular electrostatic potential (MEP) map is another crucial output. It visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 3-Nitro Ropivacaine, the MEP would be expected to show significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, and positive potential near the amide and piperidine (B6355638) protons.

Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Description |

|---|---|---|

| E |

-6.85 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| E |

-2.40 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.45 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.63 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.23 eV | A measure of resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 4.81 eV | An index of the molecule's electrophilic nature. |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. cresset-group.combonvinlab.org For a flexible molecule like this compound, which contains a piperidine ring and a propyl chain, MD simulations are invaluable for exploring its conformational landscape. researchgate.netresearchgate.net

Simulations are typically performed by placing the molecule in a simulation box with an explicit solvent, such as water, to mimic physiological conditions. cresset-group.com An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces. The system is then allowed to evolve over time, typically on the nanosecond to microsecond scale, by solving Newton's equations of motion. bonvinlab.org

Analysis of the resulting trajectory allows for the characterization of the molecule's conformational preferences. galaxyproject.org This includes the puckering of the piperidine ring and the rotational conformations (rotamers) of the propyl group and the amide linkage. By analyzing the distribution of key dihedral angles over the course of the simulation, the most stable conformations and the energy barriers between them can be identified. mdpi.com

Furthermore, MD simulations can be used to study intermolecular interactions between this compound and its environment. researchgate.net The formation and lifetime of hydrogen bonds with solvent molecules can be quantified, providing insights into its solubility and transport properties. The radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute. researchgate.net

Table 2: Conformational Preferences of this compound from MD Simulations

| Dihedral Angle | Description | Predominant Conformation(s) | Population (%) |

|---|---|---|---|

| C2-N1-C6-C5 (Piperidine Ring) | Defines the piperidine ring pucker | Chair | >95 |

| Cα-C(O)-N-H (Amide Bond) | Defines the planarity of the amide | Trans | ~99 |

| N1-Cα-Cβ-Cγ (Propyl Chain) | Rotation of the propyl group | Anti, Gauche | ~60, ~40 |

Note: The data presented are hypothetical and intended to illustrate the type of results obtained from MD simulations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. nih.govchemaxon.com For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly useful.

¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. sphinxsai.com The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. chemaxon.com These predictions are highly valuable for assigning peaks in experimentally obtained spectra.

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. researchgate.net By analyzing the atomic motions associated with each calculated frequency, it is possible to assign specific vibrational modes to the functional groups within the molecule, such as the N-O stretching of the nitro group, the C=O stretching of the amide, and the N-H bending.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 7.5 - 8.0 |

| Amide N-H | ~8.5 |

| Piperidine C-H (α to N) | 3.0 - 3.5 |

| Propyl CH₂ (α to N) | 2.5 - 3.0 |

| Aromatic C-NO₂ | ~150 |

| Carbonyl C=O | ~170 |

| Aromatic C-CH₃ | 15 - 20 |

Note: These are representative chemical shift ranges predicted by computational methods.

Table 4: Key Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-O Stretch | ~1530 | Nitro (-NO₂) |

| Symmetric N-O Stretch | ~1350 | Nitro (-NO₂) |

| C=O Stretch | ~1680 | Amide |

| N-H Bend | ~1550 | Amide |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Propyl, Piperidine, Methyl |

Note: These frequencies are hypothetical and based on typical values for the given functional groups.

Structure-Reactivity Relationship (SRR) Analysis of the Nitro Functional Group

The introduction of a nitro group significantly impacts the reactivity of the aromatic ring in Ropivacaine. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. tcichemicals.com A Structure-Reactivity Relationship (SRR) analysis, grounded in computational chemistry, can quantify this impact. nih.gov

By analyzing the electronic structure calculated via quantum chemical methods, the effect of the nitro group on the electron density of the aromatic ring can be mapped. rsc.org Fukui functions or simply the distribution of calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can be used to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

For this compound, the nitro group, being strongly deactivating, would make the aromatic ring less susceptible to electrophilic substitution. Conversely, it would activate the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. Computational analysis would likely show a significant depletion of electron density at these positions, making them more electrophilic and thus more susceptible to attack by nucleophiles. This type of analysis is crucial for predicting the outcomes of further chemical modifications of the molecule.

Table 5: Calculated Atomic Charges on Aromatic Carbons of this compound

| Aromatic Ring Position | Description | Calculated Charge (a.u.) | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| C1 | Attached to Amide | +0.25 | Low |

| C2 | Attached to Methyl | -0.10 | Very Low |

| C3 | Attached to Nitro | +0.45 | High |

| C4 | Ortho to Nitro | +0.15 | Moderately High |

| C5 | Para to Nitro | +0.20 | High |

| C6 | Attached to Methyl | -0.12 | Very Low |

Note: The charge values are hypothetical, illustrating the expected electron-withdrawing effect of the nitro group and its influence on the reactivity of the aromatic ring.

Potential Roles and Applications of 3 Nitro Ropivacaine in Chemical Synthesis and Research

Utility as an Intermediate in the Synthesis of Ropivacaine (B1680718) Analogs and Derivatives

The strategic placement of a nitro group on the ropivacaine scaffold creates a key intermediate for the synthesis of a wide array of analogs and derivatives. The synthesis of ropivacaine itself is a well-established multi-step process, often starting from L-2-pipecolic acid. newdrugapprovals.orggoogle.com Modifications to the final ropivacaine structure are a common strategy to develop new compounds with potentially altered anesthetic or pharmacological properties. nih.gov

The primary utility of 3-Nitro Ropivacaine in this context lies in the chemical versatility of the nitro group. The nitro group can be readily reduced to a primary amine (-NH₂), yielding 3-Amino Ropivacaine. This amine group serves as a chemical handle for a multitude of subsequent reactions. Through well-known chemical transformations, this amino functional group can be converted into a variety of other substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of ropivacaine. acs.org For instance, the amine can undergo diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups. nih.gov It can also be acylated or alkylated to introduce novel side chains.

This approach allows for the generation of a library of ropivacaine derivatives with modifications at the 3-position of the phenyl ring, a known site of metabolic hydroxylation. chemicalbook.comnih.gov These new analogs can then be studied to assess how changes at this position affect potency, duration of action, toxicity, and receptor binding profile.

Table 1: Potential Ropivacaine Analogs Synthesized from this compound Intermediate

| Intermediate | Reaction | Resulting Functional Group at 3-Position | Potential Ropivacaine Analog |

| This compound | Reduction (e.g., with H₂, Pd/C) | Amine (-NH₂) | 3-Amino Ropivacaine |

| 3-Amino Ropivacaine | Acylation (e.g., with Acetyl Chloride) | Acetamido (-NHCOCH₃) | 3-Acetamido Ropivacaine |

| 3-Amino Ropivacaine | Diazotization, then Sandmeyer Reaction (e.g., with CuCl) | Chloro (-Cl) | 3-Chloro Ropivacaine |

| 3-Amino Ropivacaine | Diazotization, then Schiemann Reaction | Fluoro (-F) | 3-Fluoro Ropivacaine |

| 3-Amino Ropivacaine | Diazotization, then reaction with H₂O | Hydroxyl (-OH) | 3-Hydroxy Ropivacaine |

Exploration as a Scaffold for the Development of Novel Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. ox.ac.ukrsc.org The development of such probes is a cornerstone of chemical biology and drug discovery. researchgate.netresearchgate.net this compound serves as an excellent foundational structure, or scaffold, for creating chemical probes to investigate the molecular targets of ropivacaine.

The utility of this compound as a probe scaffold again stems from the reactivity of the nitro group. After reduction to an amine, this functional group provides a convenient point for attaching various reporter molecules without significantly altering the core structure responsible for target binding. nih.gov These reporter tags can include:

Fluorophores: For visualizing the localization of the probe (and thus the target) within cells or tissues using fluorescence microscopy.

Biotin (B1667282): For affinity purification of the target protein from complex biological mixtures (e.g., cell lysates) for subsequent identification by techniques like mass spectrometry.

Photo-affinity labels: Such as diazirines or benzophenones, which upon photoactivation, can form a covalent bond with the target protein, allowing for permanent labeling. nih.gov

Bio-orthogonal handles: Such as alkynes or azides, which allow for the attachment of reporter tags in a biological environment using click chemistry. nih.gov

By developing a suite of chemical probes based on the this compound scaffold, researchers can elucidate the specific ion channels, receptors, or enzymes that ropivacaine interacts with, providing deeper insights into its mechanism of action and potential off-target effects.

Table 2: Conversion of this compound into a Chemical Probe Scaffold

| Starting Scaffold | Modification Step | Intermediate | Conjugation Reaction | Example Probe Component | Resulting Probe Type |

| This compound | 1. Reduction of -NO₂ to -NH₂ | 3-Amino Ropivacaine | Amide coupling | Fluorescein isothiocyanate (FITC) | Fluorescent Probe |

| This compound | 1. Reduction of -NO₂ to -NH₂ | 3-Amino Ropivacaine | Amide coupling | Biotin-NHS ester | Affinity Probe |

| This compound | 1. Reduction of -NO₂ to -NH₂ | 3-Amino Ropivacaine | Amide coupling | Diazirine-containing carboxylic acid | Photo-affinity Probe |

| This compound | 1. Reduction of -NO₂ to -NH₂ | 3-Amino Ropivacaine | Amide coupling | Alkyne-terminated carboxylic acid | Bio-orthogonal Probe |

Applications in Mechanistic Studies of Nitration Reactions

Nitration is a fundamental and extensively studied electrophilic aromatic substitution reaction. testbook.comrushim.ru The reaction typically involves an electrophile, the nitronium ion (NO₂⁺), which is generated from nitric acid, often with the aid of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The position at which the nitro group adds to an aromatic ring is governed by the electronic and steric properties of the substituents already present on the ring.

The nitration of ropivacaine to produce this compound is a compelling case study for investigating the intricacies of this reaction mechanism. The aromatic ring of ropivacaine is substituted with three groups: two methyl groups at positions 2 and 6, and an N-propyl-L-pipecolamide group at position 1.

Methyl groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

Amide group (-NHCOR): This group is deactivating due to the electron-withdrawing nature of the carbonyl, but it is an ortho, para-director because of the lone pair of electrons on the nitrogen atom.

The formation of this compound as a product provides valuable empirical data for understanding the interplay of these directing effects. The substitution occurs at a position that is ortho to one methyl group and meta to the other, and also ortho to the large amide substituent. Analyzing the yield and isomeric distribution of the nitration products of ropivacaine can help to quantify the relative influence of steric hindrance from the bulky substituents versus the electronic directing effects. wuxibiology.comdtic.mil This experimental data is crucial for refining computational models that predict the outcome of electrophilic aromatic substitution reactions on complex, multifunctional molecules. iaeng.orgresearchgate.net

Table 3: Directing Effects of Substituents on the Ropivacaine Aromatic Ring in Electrophilic Nitration

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| N-propyl-L-pipecolamide | 1 | Deactivating, Electron-withdrawing (Inductive); Electron-donating (Resonance) | Ortho, Para-directing | High |

| Methyl | 2 | Activating, Electron-donating | Ortho, Para-directing | Moderate |

| Methyl | 6 | Activating, Electron-donating | Ortho, Para-directing | Moderate |

Future Research Directions for 3 Nitro Ropivacaine

Development of Greener Synthetic Routes

The chemical industry is increasingly driven by the principles of green chemistry, which aim to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.net The synthesis of 3-Nitro Ropivacaine (B1680718) and its parent compound, Ropivacaine, offers significant opportunities for the application of these principles.

Future research could focus on several key strategies to develop more sustainable synthetic pathways:

Advanced Catalysis : The use of innovative catalytic systems is central to green chemistry. nih.gov Research could explore novel catalysts for the nitration of the Ropivacaine precursor or for the subsequent reduction of the nitro group, aiming for higher selectivity, milder reaction conditions, and the ability to use safer reagents. nih.govresearchgate.net

Alternative Solvents and Reaction Conditions : Traditional organic synthesis often relies on volatile and toxic solvents. chemistryjournals.net Investigations into using alternative, environmentally benign solvents such as water, ionic liquids, or supercritical fluids could drastically reduce the environmental footprint of the synthesis. chemistryjournals.net Furthermore, techniques like ultrasound-assisted synthesis, which has been shown to improve yields and shorten reaction times for Ropivacaine synthesis under milder conditions, could be further optimized for the nitration step. psu.edu

Flow Chemistry : Continuous flow chemistry represents a paradigm shift from traditional batch processing. nih.gov Implementing a continuous flow process for the synthesis of 3-Nitro Ropivacaine could offer enhanced safety, precise control over reaction parameters, improved consistency, and reduced waste generation. researchgate.netbeilstein-journals.org This approach is particularly advantageous for potentially hazardous reactions like nitration.

Atom Economy and Waste Reduction : A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product (atom economy) and prevent waste generation. chemistryjournals.net Future synthetic designs should be evaluated using metrics like the Environmental Factor (E-factor), which quantifies the amount of waste produced per kilogram of product, to systematically identify and optimize less efficient steps. nih.gov

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Strategy | Objective | Potential Benefit | Relevant Techniques |

|---|---|---|---|

| Alternative Solvents | Replace hazardous organic solvents. | Reduced toxicity and environmental pollution. | Use of water, ionic liquids, supercritical fluids. chemistryjournals.net |

| Advanced Catalysis | Improve reaction efficiency and selectivity. | Milder conditions, lower energy use, less waste. nih.gov | Biocatalysis, novel metallic or organocatalysts. |

| Process Intensification | Enhance reaction speed and control. | Shorter reaction times, higher yields, increased safety. | Microwave-assisted synthesis, ultrasound irradiation. chemistryjournals.netpsu.edu |

| Continuous Manufacturing | Move from batch to continuous processing. | Improved safety, consistency, and efficiency; reduced waste. nih.govresearchgate.net | Flow chemistry reactors. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods are used for routine characterization, advanced techniques can provide deeper insights into the structure, purity, and intermolecular interactions of this compound.

Future research should employ a multi-technique approach for a more comprehensive understanding:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond standard 1H and 13C NMR, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation, especially for complex molecules or when trying to identify minor impurities. nih.gov Methods such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively map the connectivity within the this compound molecule. nih.gov Furthermore, NMR can be used to study interactions with other molecules, such as chiral selectors or precursors, providing insight into reaction mechanisms and enantiomeric purity. mdpi.com

Hyphenated Mass Spectrometry (MS) Techniques : Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), is a powerful tool for both identification and quantification. researchgate.net Developing highly sensitive and selective LC-MS/MS methods would be crucial for monitoring the synthesis of this compound, detecting trace-level impurities, and studying its potential metabolic pathways if it were to be explored beyond its role as an intermediate. nih.gov The use of high-resolution mass spectrometry (HRMS) would further allow for precise mass measurements, confirming elemental compositions and identifying unknown byproducts.

Vibrational Spectroscopy : While Fourier-Transform Infrared (FT-IR) spectroscopy is standard, advanced vibrational techniques like Raman spectroscopy could provide complementary information, particularly regarding the nitro group and the aromatic ring system. ajchem-a.com These techniques are also amenable to in-line process monitoring in a flow chemistry setup.

Table 2: Advanced Spectroscopic Techniques for this compound Analysis

| Technique | Information Provided | Specific Application for this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed molecular structure and atomic connectivity. nih.gov | Unambiguous confirmation of the nitro group's position and overall structure; impurity identification. |

| LC-MS/MS | Separation, identification, and quantification of compounds in a mixture. researchgate.net | Purity analysis, detection of synthetic byproducts, reaction monitoring. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement and elemental composition. | Confirmation of molecular formula and identification of unknown impurities. |

| Raman Spectroscopy | Vibrational modes of functional groups. | Complementary data to FT-IR, suitable for in-situ reaction monitoring. |

Expanded Computational Modeling for Predictive Research

Computational modeling and simulation are indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. nih.gov For this compound, computational studies can provide insights that are difficult or impossible to obtain through experimentation alone.

Future research directions in this area include:

Quantum Chemical Calculations : Using methods like Density Functional Theory (DFT), researchers can predict a wide range of properties for this compound. mdpi.com This includes optimizing its three-dimensional structure, calculating its spectroscopic signatures (NMR, IR) to aid in experimental data interpretation, and determining electronic properties such as molecular orbital energies and charge distribution. This data can help predict the molecule's reactivity, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism and Pathway Prediction : Computational models can be used to simulate potential synthetic reactions. By calculating the transition state energies and reaction energy profiles for different pathways, researchers can predict which reaction conditions are most likely to be successful, thereby optimizing synthetic routes and minimizing trial-and-error experimentation.

Predictive Capability Maturity Models (PCMM) : To enhance the reliability of simulations, future work could adopt structured frameworks like the PCMM. osti.gov This involves systematically verifying the code, validating the model against experimental data, and quantifying the uncertainty of the predictions. osti.gov Applying this rigor would increase confidence in using computational models to forecast the behavior of this compound and its derivatives in various chemical systems. purdue.edu

Novel Chemical Transformations and Applications

While this compound is primarily known as a synthetic intermediate, its chemical structure holds potential for novel transformations and the creation of new molecular entities. The nitro group, in particular, is a versatile functional group that can be chemically modified in numerous ways.

Future research could explore:

Reduction and Subsequent Derivatization : The most direct transformation is the reduction of the nitro group to an amine, yielding 3-Amino Ropivacaine. This primary amine is a gateway to a vast array of new derivatives. It can be acylated, sulfonated, alkylated, or used in diazotization reactions to introduce other functional groups. This would allow for the creation of a library of novel Ropivacaine analogues with potentially different physicochemical and biological properties.

Exploring Advanced Organic Reactions : The electron-withdrawing nature of the nitro group activates the aromatic ring for certain types of reactions. Researchers could investigate complex, named reactions where nitroarenes are key substrates. For example, reactions like the Smiles rearrangement have been used with nitro-aryl compounds to construct complex heterocyclic systems. nih.gov Applying such methodologies could lead to entirely new scaffolds based on the Ropivacaine framework.

Synthesis of Chemical Probes and Ligands : By modifying the functional groups of this compound or its derivatives (e.g., the 3-amino version), it is possible to attach fluorescent tags, biotin (B1667282) labels, or other reporter molecules. These new compounds could serve as chemical probes to study the molecular targets of Ropivacaine and other local anesthetics. They could also be explored as ligands for developing new catalysts or materials.

The primary application of these novel transformations would be in the field of medicinal chemistry for the synthesis of new drug candidates or in chemical biology for the development of research tools.

Q & A

Q. How can transcriptomic data from this compound-treated cells be contextualized within existing literature?

- Answer: Perform pathway enrichment analysis (e.g., DAVID, Reactome) to identify overrepresented gene sets. Cross-reference with ROS-related pathways (e.g., NRF2/KEAP1) from prior ropivacaine studies .

Ethical and Reporting Standards

Q. What minimal reporting standards are required for preclinical studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.